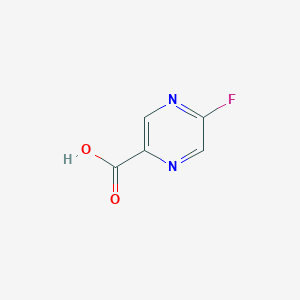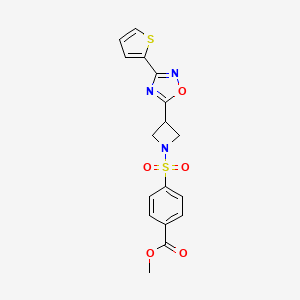
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide (abbreviated as 2-DCPA) is a synthetic compound of interest for its potential applications in scientific research. It is a member of the amide family of compounds, and has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Mecanismo De Acción
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide has been studied for its potential mechanism of action. It is believed to act by inhibiting the activity of enzymes involved in the synthesis of fatty acids and cholesterol. It has also been suggested that 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide may act by blocking the action of certain hormones involved in the regulation of fat and cholesterol metabolism.
Biochemical and Physiological Effects
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide has been studied for its biochemical and physiological effects. Studies have shown that it may have a beneficial effect on lipid and cholesterol metabolism. It has been suggested that 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide may reduce cholesterol levels in the blood and reduce the risk of cardiovascular disease. It has also been suggested that it may have beneficial effects on weight loss and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic, making it safe to handle and use in laboratory experiments. However, it is important to note that 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide is a synthetic compound, and its effects may not necessarily be the same as those of natural compounds.
Direcciones Futuras
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide is a compound of great potential for use in scientific research. Potential future directions for 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide include further investigation into its mechanism of action, as well as its potential therapeutic applications. Other potential future directions include studying its effects on other metabolic processes, such as glucose metabolism, and its potential for use in drug delivery systems. Additionally, further research into its biochemical and physiological effects could provide valuable insight into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide has been described in detail in the literature. It can be synthesized from the reaction of 3,4-dichlorophenylacetic acid and 2-phenylsulfanyl ethanol in the presence of acetic anhydride and pyridine. The reaction is carried out in a two-step process, first with the formation of an intermediate compound, followed by a second step to form the final product. The reaction is typically carried out at a temperature of 60-70°C and a pressure of 1-2 atm.
Aplicaciones Científicas De Investigación
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide has been studied for its potential applications in scientific research. It has been used in laboratory experiments to investigate its biochemical and physiological effects. It has also been used to study its mechanism of action, as well as to investigate potential therapeutic applications.
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(2-phenylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c17-14-7-6-12(10-15(14)18)11-16(20)19-8-9-21-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHOBRAYORVEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-N-(2-(phenylsulfanyl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2788699.png)
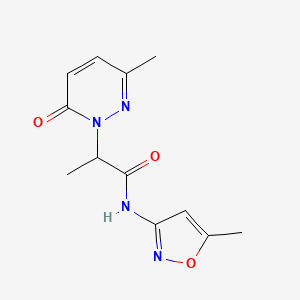

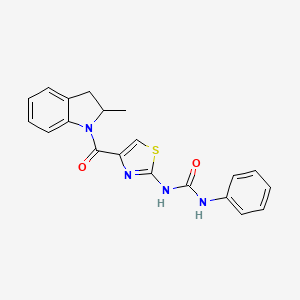
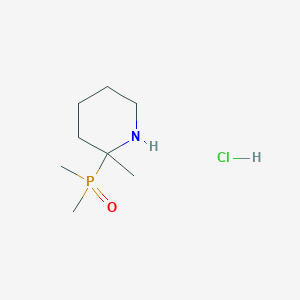

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-tosylacetamide](/img/structure/B2788709.png)
![(E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2788710.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2788712.png)

